1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxymethyl group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group serves as a protecting group for amines, which is crucial in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid typically involves the protection of the piperidine nitrogen with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride (MOM-Cl) and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various piperidine derivatives.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound can be used to study the effects of Boc-protected amines in biological systems.
Medicine: It serves as a precursor for the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The methoxymethyl group can also participate in various reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)pyrrolidine-2-carboxylic acid
Comparison: 1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to similar compounds. The presence of both the Boc and methoxymethyl groups allows for a wide range of synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-6-5-7-13(14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXPROMAXBDSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1(COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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